molecular formula C26H26N2O2S2 B3916279 12,12-dimethyl-4-(4-methylphenyl)-5-(2-phenylethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

12,12-dimethyl-4-(4-methylphenyl)-5-(2-phenylethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B3916279
M. Wt: 462.6 g/mol
InChI Key: LWDNCFFFJDKYAE-UHFFFAOYSA-N
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Description

“12,12-dimethyl-4-(4-methylphenyl)-5-(2-phenylethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one” is a complex organic compound featuring multiple functional groups, including a thia-oxa-diazatricyclic core, phenyl groups, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “12,12-dimethyl-4-(4-methylphenyl)-5-(2-phenylethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one” likely involves multiple steps, including the formation of the tricyclic core, introduction of the phenyl and sulfanyl groups, and final functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the tricyclic core through intramolecular cyclization.

    Substitution Reactions: Introduction of phenyl groups via electrophilic aromatic substitution.

    Sulfur Incorporation: Introduction of the sulfanyl group using thiol reagents under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of reaction conditions, including temperature, pressure, and catalysts, to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to scale up production.

Chemical Reactions Analysis

Types of Reactions

“12,12-dimethyl-4-(4-methylphenyl)-5-(2-phenylethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one” can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitro compounds.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biology, the compound may be investigated for its potential biological activity, including antimicrobial, anticancer, or enzyme inhibition properties.

Medicine

In medicine, the compound could be explored as a potential drug candidate, particularly if it exhibits activity against specific molecular targets or pathways.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of “12,12-dimethyl-4-(4-methylphenyl)-5-(2-phenylethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting into DNA strands and disrupting replication or transcription processes.

Comparison with Similar Compounds

Similar Compounds

    12,12-dimethyl-4-(4-methylphenyl)-5-(2-phenylethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-ol: Similar structure with an alcohol group instead of a carbonyl group.

    12,12-dimethyl-4-(4-methylphenyl)-5-(2-phenylethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-sulfone: Similar structure with a sulfone group instead of a sulfanyl group.

Uniqueness

The uniqueness of “12,12-dimethyl-4-(4-methylphenyl)-5-(2-phenylethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one” lies in its combination of functional groups and tricyclic core, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

12,12-dimethyl-4-(4-methylphenyl)-5-(2-phenylethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2S2/c1-17-9-11-19(12-10-17)28-24(29)22-20-15-26(2,3)30-16-21(20)32-23(22)27-25(28)31-14-13-18-7-5-4-6-8-18/h4-12H,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDNCFFFJDKYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCCC4=CC=CC=C4)SC5=C3CC(OC5)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12,12-dimethyl-4-(4-methylphenyl)-5-(2-phenylethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Reactant of Route 2
12,12-dimethyl-4-(4-methylphenyl)-5-(2-phenylethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Reactant of Route 3
12,12-dimethyl-4-(4-methylphenyl)-5-(2-phenylethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Reactant of Route 4
12,12-dimethyl-4-(4-methylphenyl)-5-(2-phenylethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Reactant of Route 5
12,12-dimethyl-4-(4-methylphenyl)-5-(2-phenylethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Reactant of Route 6
Reactant of Route 6
12,12-dimethyl-4-(4-methylphenyl)-5-(2-phenylethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

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